{2-[(E)-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]phenoxy}acetic acid
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Description
{2-[(E)-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]phenoxy}acetic acid is a complex organic compound that features a benzimidazole moiety, a hydrazone linkage, and a phenoxyacetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(E)-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]phenoxy}acetic acid typically involves multiple steps:
Formation of the benzimidazole moiety: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of the sulfanyl group: This step involves the reaction of the benzimidazole with a thiol-containing compound.
Acetylation: The sulfanyl benzimidazole is then acetylated using acetic anhydride or acetyl chloride.
Hydrazone formation: The acetylated product is reacted with hydrazine to form the hydrazone linkage.
Phenoxyacetic acid attachment: Finally, the hydrazone is coupled with phenoxyacetic acid under appropriate conditions, such as using a coupling reagent
Properties
Molecular Formula |
C19H18N4O4S |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
2-[2-[(E)-[[2-(1-methylbenzimidazol-2-yl)sulfanylacetyl]hydrazinylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C19H18N4O4S/c1-23-15-8-4-3-7-14(15)21-19(23)28-12-17(24)22-20-10-13-6-2-5-9-16(13)27-11-18(25)26/h2-10H,11-12H2,1H3,(H,22,24)(H,25,26)/b20-10+ |
InChI Key |
QCNIUSGHRWCDCG-KEBDBYFISA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=CC=C3OCC(=O)O |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=CC=C3OCC(=O)O |
Origin of Product |
United States |
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